Iododexetimide I-123

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iododexetimide I-123 is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is a derivative of dexetimide, labeled with the radioactive isotope iodine-123. This compound is known for its high affinity for muscarinic acetylcholine receptors, particularly the M1 subtype, making it valuable in neuroimaging studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Iododexetimide I-123 typically involves the iodination of dexetimide. One common method includes the use of a precursor linked through a soluble polymer via a silyl linker. The iodination is carried out using iodine-123 in the presence of an oxidizing agent such as chloramine-T . The reaction conditions are carefully controlled to ensure high radiochemical yields and purity.

Industrial Production Methods

Industrial production of this compound involves the irradiation of a xenon-124 gas target with a proton beam to produce iodine-123. The iodine-123 is then chemically processed and incorporated into dexetimide through electrophilic iododesilylation . The final product is purified using a combination of size-exclusive and normal-phase chromatography to ensure high quality .

化学反応の分析

Types of Reactions

Iododexetimide I-123 undergoes several types of chemical reactions, including:

Oxidation: The iodination process itself is an oxidation reaction where iodine-123 is introduced to the dexetimide molecule.

Substitution: The iodination involves the substitution of a hydrogen atom in dexetimide with iodine-123.

Common Reagents and Conditions

Oxidizing Agents: Chloramine-T is commonly used as an oxidizing agent in the iodination process.

Solvents: Organic solvents such as acetonitrile are often used to dissolve the reactants and facilitate the reaction.

Major Products

The major product of these reactions is this compound, which is then used for imaging purposes. The purity and specific activity of the final product are critical for its effectiveness in SPECT imaging .

科学的研究の応用

Iododexetimide I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Neuroimaging: It is used in SPECT imaging to study the distribution and density of muscarinic acetylcholine receptors in the brain. .

Pharmacological Studies: This compound is used to study the binding affinity and selectivity of muscarinic receptor ligands, aiding in the development of new drugs targeting these receptors.

作用機序

Iododexetimide I-123 exerts its effects by binding to muscarinic acetylcholine receptors, particularly the M1 subtype. The binding of the compound to these receptors allows for the visualization of their distribution and density using SPECT imaging. The high brain uptake and intense binding in M1 receptor-rich areas make it an attractive radiopharmaceutical for imaging purposes .

類似化合物との比較

Similar Compounds

Iodine-123 labeled ioflupane: Used for imaging dopamine transporters.

Iodine-123 labeled metomidate: Used for imaging adrenal cortical tumors.

Uniqueness

Iododexetimide I-123 is unique in its high affinity and selectivity for muscarinic acetylcholine receptors, particularly the M1 subtype. This makes it particularly valuable for neuroimaging studies focused on cognitive function and neuropsychiatric disorders .

特性

CAS番号 |

119391-70-7 |

|---|---|

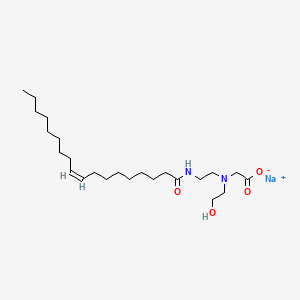

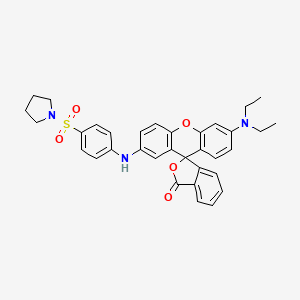

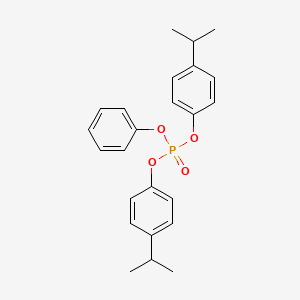

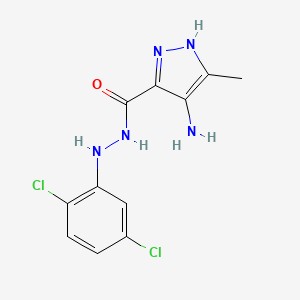

分子式 |

C23H25IN2O2 |

分子量 |

484.4 g/mol |

IUPAC名 |

(3S)-3-[1-[(4-(123I)iodanylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1/i24-4 |

InChIキー |

WJLRTFJPHDSXAF-QYMJHDELSA-N |

異性体SMILES |

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)[123I] |

正規SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)